molecular formula C20H17FN2O4 B2703092 1-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide CAS No. 868678-17-5

1-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide

Cat. No. B2703092
CAS RN: 868678-17-5
M. Wt: 368.364
InChI Key: CYGHVCTUIAGLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with nitrogen. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Pharmacological Properties and Clinical Use

Compounds structurally related to "1-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide" have been studied for their diverse pharmacological applications, including their role in gastro-intestinal diagnostics and treatment of various conditions such as vomiting and gastro-intestinal disorders. Metoclopramide, for example, demonstrates the potential of such compounds in facilitating radiological identification of lesions, easing endoscopy procedures, and managing post-operative vomiting and nausea related to chemotherapy or radiation sickness (Pinder et al., 2012).

Toxicity of Related Fluorophores

The toxicity of fluorophores, compounds that might share some structural similarities with the chemical , has been a significant area of research, especially in their application for in vivo cancer diagnosis. Understanding the toxicity and safety profile of these compounds is crucial for their safe administration to patients. Research indicates that while fluorophores can be toxic, the doses used in molecular imaging are typically much lower than the toxic doses reported in literature, suggesting a potential for safe use under controlled conditions (Alford et al., 2009).

Synthesis and Chemical Properties

The synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the methodologies employed in creating intermediates for pharmaceuticals. These synthetic approaches provide insights into the practical aspects of producing compounds with specific functional groups that might influence their pharmacological activities. The review of synthesis methodologies indicates ongoing efforts to improve the efficiency and safety of production processes for such compounds (Qiu et al., 2009).

properties

IUPAC Name

1-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4/c1-26-17-5-2-4-16(12-17)22-19(24)18-6-3-11-23(20(18)25)27-13-14-7-9-15(21)10-8-14/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGHVCTUIAGLES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.